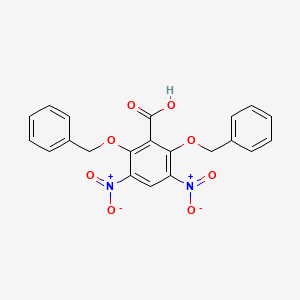
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, an ethoxy group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced by reacting the benzothiazole derivative with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Methanimine Linkage: The final step involves the condensation of the ethoxy-substituted benzothiazole with thiophene-3-carbaldehyde in the presence of an acid catalyst to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Applications De Recherche Scientifique
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine: Similar structure with a methoxy group instead of an ethoxy group.
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-3-yl)methanimine: Similar structure with a furan ring instead of a thiophene ring.
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(phenyl)methanimine: Similar structure with a phenyl ring instead of a thiophene ring.
Uniqueness
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine is unique due to the presence of both the ethoxy group and the thiophene ring, which confer specific chemical and physical properties. These structural features may enhance its reactivity, stability, and potential biological activities compared to similar compounds.
Propriétés
Numéro CAS |
825613-59-0 |
|---|---|
Formule moléculaire |
C14H12N2OS2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C14H12N2OS2/c1-2-17-11-3-4-12-13(7-11)19-14(16-12)15-8-10-5-6-18-9-10/h3-9H,2H2,1H3 |
Clé InChI |
YHFKMMRYJOZAIR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)
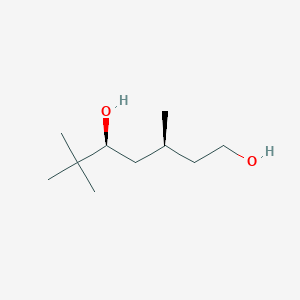
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
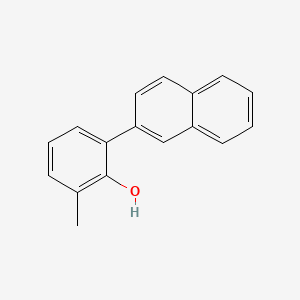
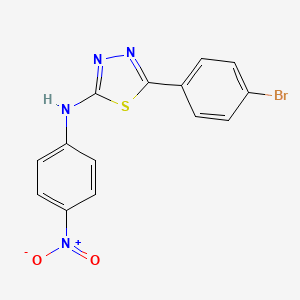

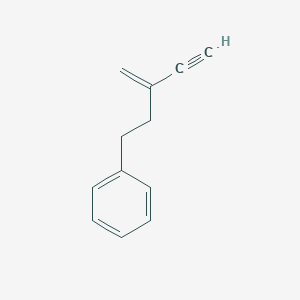
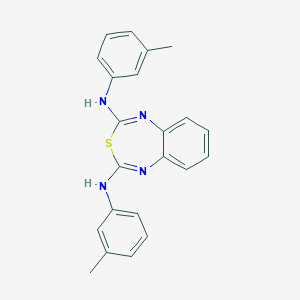
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
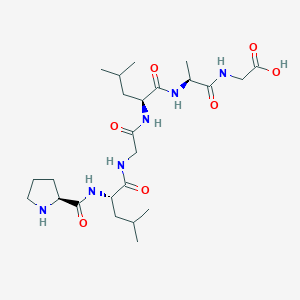
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)

![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
